molecular formula C13H18ClN5O4S B8446805 (6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

Cat. No.: B8446805
M. Wt: 375.83 g/mol
InChI Key: BDEJQUUCUGYDNI-WYUVZMMLSA-N
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Description

The compound (6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride involves several steps, starting from readily available precursors. The key steps typically include:

    Formation of the bicyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the amino and pyrazolium groups: These functional groups are introduced through nucleophilic substitution and subsequent functional group transformations.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride: has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Due to its potential biological activity, it could be investigated for use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonds and ionic interactions, with its targets.

Properties

Molecular Formula

C13H18ClN5O4S

Molecular Weight

375.83 g/mol

IUPAC Name

(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H17N5O4S.ClH/c14-8-1-2-16(17(8)3-4-19)5-7-6-23-12-9(15)11(20)18(12)10(7)13(21)22;/h1-2,9,12,14,19H,3-6,15H2,(H,21,22);1H/t9-,12-;/m1./s1

InChI Key

BDEJQUUCUGYDNI-WYUVZMMLSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)[O-])C[N+]3=CC=C(N3CCO)N.Cl

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)[O-])C[N+]3=CC=C(N3CCO)N.Cl

Origin of Product

United States

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